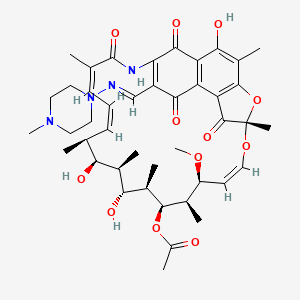
Rifampin quinone (50 MG)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifampin quinone is a derivative of rifampin, an antibiotic widely used in the treatment of tuberculosis and other bacterial infections. Rifampin quinone is formed through the oxidation of rifampin and retains some of its parent compound’s antibacterial properties. This compound is of interest due to its potential enhanced efficacy and reduced resistance compared to rifampin.
准备方法
Synthetic Routes and Reaction Conditions
Rifampin quinone is synthesized from rifampin through an oxidation process. The typical synthetic route involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile at a specific temperature to ensure the complete conversion of rifampin to rifampin quinone .
Industrial Production Methods
In industrial settings, the production of rifampin quinone follows a continuous flow synthesis approach. This method involves the use of microreactors to enhance the efficiency and yield of the reaction. The process starts with rifamycin S and tert-butylamine, followed by oxidation to form rifampin quinone. This method is advantageous due to its scalability and cost-effectiveness .
化学反应分析
Types of Reactions
Rifampin quinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert rifampin quinone back to rifampin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinone structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of rifampin quinone, each with distinct chemical and biological properties .
科学研究应用
Rifampin quinone has several scientific research applications:
Chemistry: Used as a model compound to study quinone chemistry and redox reactions.
Biology: Investigated for its potential to modulate biological pathways and its interactions with cellular components.
Medicine: Explored for its enhanced antibacterial properties and potential use in treating drug-resistant bacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in pharmaceutical quality control
作用机制
Rifampin quinone exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase, similar to rifampin. It forms a stable complex with the enzyme, preventing the transcription of bacterial DNA into RNA. This inhibition leads to the suppression of bacterial growth and replication. The molecular targets include the β subunit of RNA polymerase, and the pathways involved are primarily related to transcription and translation .
相似化合物的比较
Similar Compounds
Rifampin: The parent compound with similar antibacterial properties.
Rifapentine: Another rifamycin derivative with a longer half-life.
Rifabutin: Used in the treatment of tuberculosis in HIV-infected patients.
Uniqueness
Rifampin quinone is unique due to its enhanced stability and reduced susceptibility to bacterial resistance compared to rifampin. Its ability to undergo various chemical modifications also makes it a versatile compound for research and development .
属性
分子式 |
C43H56N4O12 |
|---|---|
分子量 |
820.9 g/mol |
IUPAC 名称 |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C43H56N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-51H,15-18H2,1-10H3,(H,45,55)/b12-11-,19-14-,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 |
InChI 键 |
IHHAOHNZEKYBLG-YOPQJBRCSA-N |
手性 SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C=N/N5CCN(CC5)C)\C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)
![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)
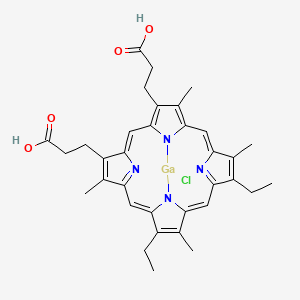
![(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B12340154.png)
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5](/img/structure/B12340156.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-](/img/structure/B12340162.png)
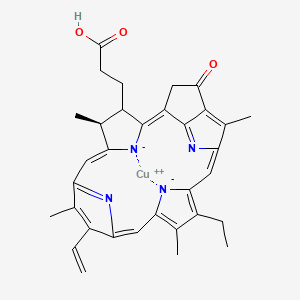
![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide](/img/structure/B12340185.png)
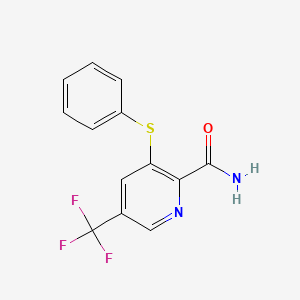
![N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12340194.png)
![Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-](/img/structure/B12340198.png)
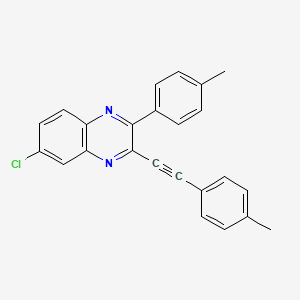
![N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate](/img/structure/B12340215.png)
